Product packaging for 3H-Indolium,2-[7-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3,5-heptatrienyl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt(Cat. No.:CAS No. 477908-53-5)

3H-Indolium,2-[7-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3,5-heptatrienyl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt

Cat. No.: B613763
CAS No.: 477908-53-5
M. Wt: 779.9 g/mol
InChI Key: ROGODJHHEBREAB-UHFFFAOYSA-N
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Description

Overview of Cyanine (B1664457) Dyes in Near-Infrared Fluorescence Imaging Research

Cyanine dyes are characterized by a polymethine chain connecting two terminal heterocyclic groups mdpi.com. The length of this chain directly influences the dye's spectral properties; increasing the conjugation length shifts the absorption and emission wavelengths to longer values, pushing them into the NIR window (700-1700 nm) researchgate.netresearchgate.net. This spectral range is often referred to as the "NIR window" or "tissue optical window" because biological tissues exhibit relatively low absorption and scattering of light in this region, enabling deeper penetration and higher signal-to-noise ratios researchgate.netnih.govnd.edulumiprobe.comlumiprobe.com.

Heptamethine cyanine dyes, which have a seven-carbon polymethine chain, are particularly relevant for NIR imaging applications mdpi.comrsc.org. Modifications to the cyanine scaffold, such as rigidizing the polymethine chain or adding sulfonate groups, can enhance properties like quantum yield, photostability, and water solubility, which are crucial for biological applications nih.govlumiprobe.comlumiprobe.commdpi.comapexbt.commdpi.com. While many NIR-I cyanine dyes (700-1000 nm) are commercially available, there is ongoing research to develop new cyanine dyes with improved properties, including those emitting in the NIR-II region (1000-1700 nm) for even deeper tissue penetration researchgate.netrsc.org.

Significance of Cy7-SE as an Amine-Reactive Fluorescent Labeling Agent in Research

Cy7-SE, also known as Cy7 NHS Ester or Cyanine7 Succinimidyl Ester, is a derivative of the Cy7 fluorophore specifically designed as an amine-reactive fluorescent labeling agent caymanchem.comtocris.combroadpharm.compeptide.comglpbio.com. The "SE" in Cy7-SE refers to the N-hydroxysuccinimidyl ester functional group caymanchem.comlicor.comgenecopoeia.comnih.gov. This reactive group readily forms a stable covalent bond with primary amines (-NH₂) found in biomolecules such as proteins, antibodies, peptides, and amine-modified oligonucleotides glpbio.comlicor.comgenecopoeia.comnih.govjenabioscience.comabberior.rocks.

The significance of Cy7-SE lies in its ability to specifically and efficiently conjugate a bright NIR fluorophore to a wide range of biomolecules without the need for additional coupling agents glpbio.com. This site-specific labeling is essential for creating fluorescently tagged probes that can be used to track the distribution and behavior of these biomolecules in complex biological systems, including in vivo settings lumiprobe.comglpbio.combroadpharm.com. The Cy7 core provides the necessary spectral properties for NIR fluorescence imaging, while the NHS ester group provides the chemical handle for conjugation to amine-containing targets caymanchem.comtocris.comglpbio.comrndsystems.com.

Cy7-SE is a hydrophilic probe, and its sulfonated analog, sulfo-Cy7 NHS ester, is highly water-soluble, which is advantageous for labeling delicate proteins that may be prone to denaturation in organic co-solvents lumiprobe.comapexbt.comcaymanchem.com.

Scope and Research Focus of Cy7-SE Applications

The primary research focus of Cy7-SE applications revolves around its use as a fluorescent label for creating probes for various fluorescence-based biomedical research techniques. Its ability to react with primary amines allows for the labeling of a diverse array of biomolecules, enabling their visualization and tracking.

Key areas of research utilizing Cy7-SE include:

Protein and Antibody Labeling: Cy7-SE is commonly used to label proteins and antibodies for applications such as fluorescence microscopy, flow cytometry, and immunohistochemistry caymanchem.comlicor.comjenabioscience.commedchemexpress.comchemicalbook.com. This allows researchers to visualize the location and distribution of specific proteins or to track the fate of labeled antibodies in cellular or animal models.

Nucleic Acid Labeling: Amine-modified oligonucleotides can be labeled with Cy7-SE for use in various molecular biology techniques caymanchem.comgenecopoeia.commedchemexpress.com.

In Vivo Imaging: Due to the NIR fluorescence properties of the Cy7 core, Cy7-SE labeled biomolecules are particularly valuable for in vivo imaging studies in small animals lumiprobe.comlumiprobe.comglpbio.combroadpharm.commedchemexpress.comspandidos-publications.com. This enables non-invasive monitoring of the biodistribution and targeting of labeled probes in real-time lumiprobe.comapexbt.com. For instance, Cy7-SE labeled mannose has been used for targeted imaging of tumor-associated macrophages in xenograft models caymanchem.com. Similarly, Cy7-SE labeled antibodies or nanoparticles have been employed to visualize tumors or track delivery systems glpbio.comglpbio.comresearchgate.net.

Cellular Uptake and Localization Studies: Cy7-SE labeled molecules can be used to investigate cellular uptake mechanisms and subcellular localization using techniques like confocal microscopy medchemexpress.com.

Detailed research findings often involve conjugating Cy7-SE to a specific targeting molecule (e.g., an antibody or peptide) and then evaluating the resulting conjugate's performance in a relevant biological system. This includes assessing the efficiency of labeling, the optical properties of the conjugate, its specificity for the target, and its behavior in vitro or in vivo glpbio.comcaymanchem.comglpbio.com.

For example, studies have demonstrated the use of Cy7-SE labeled probes for targeted imaging of tumor-associated macrophages and ovarian cancer cells caymanchem.comglpbio.com. Research also explores the use of Cy7-SE labeled nanoparticles and other delivery systems to track their biodistribution and accumulation in specific organs or tissues glpbio.comapexbt.comresearchgate.net.

While specific quantitative data tables from research findings were not extensively detailed across the search results in a format readily extractable for interactive tables without specific experimental context (e.g., concentration, cell type, time points), the search results highlight the consistent use of Cy7-SE for labeling various biomolecules and its application in in vivo imaging and cellular studies. The optical properties of Cy7-SE itself are consistently reported, providing fundamental data for researchers planning labeling experiments.

Here is a summary of the reported optical and chemical properties of Cy7-SE:

PropertyValue (approximate)Source(s)
Excitation Maximum747-750 nm caymanchem.comtocris.comrndsystems.com
Emission Maximum764-774 nm caymanchem.comtocris.comrndsystems.com
Extinction Coefficient199,000 M⁻¹cm⁻¹ tocris.combroadpharm.comrndsystems.com
Quantum Yield0.3 tocris.combroadpharm.comrndsystems.com
Reactive GroupNHS ester tocris.comlicor.comrndsystems.com
ReactivityPrimary amines tocris.comjenabioscience.comrndsystems.com
Molecular Weight779.92 g/mole tocris.combroadpharm.comrndsystems.com
CAS Number477908-53-5 caymanchem.comtocris.comrndsystems.com

This data underscores the suitability of Cy7-SE as a tool for generating fluorescent conjugates for NIR imaging applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H45N3O10S2 B613763 3H-Indolium,2-[7-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3,5-heptatrienyl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt CAS No. 477908-53-5

Properties

CAS No.

477908-53-5

Molecular Formula

C39H45N3O10S2

Molecular Weight

779.9 g/mol

IUPAC Name

(2E)-2-[(2E,4E,6E)-7-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C39H45N3O10S2/c1-6-40-31-20-18-27(53(46,47)48)25-29(31)38(2,3)33(40)15-11-8-7-9-12-16-34-39(4,5)30-26-28(54(49,50)51)19-21-32(30)41(34)24-14-10-13-17-37(45)52-42-35(43)22-23-36(42)44/h7-9,11-12,15-16,18-21,25-26H,6,10,13-14,17,22-24H2,1-5H3,(H-,46,47,48,49,50,51)

InChI Key

ROGODJHHEBREAB-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C

Purity

97%min

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization for Research Applications

Synthesis of Cy7-SE and Related Precursors for Research Purposes

The synthesis of Cy7-SE typically involves the modification of the core Cy7 structure to incorporate an N-hydroxysuccinimide (NHS) ester group. Cy7 itself is a heptamethine cyanine (B1664457) dye characterized by a polymethine chain connecting two nitrogen-containing heterocyclic ring systems. medchemexpress.comresearchgate.net The introduction of the NHS ester functional group allows for facile conjugation to primary amine groups present in biomolecules such as proteins, antibodies, peptides, and oligonucleotides. cenmed.comglpbio.comgenelink.comaatbio.comapexbt.com

While specific detailed synthetic procedures for Cy7-SE may vary, the general strategy for preparing NHS esters often involves the coupling of a carboxylic acid-modified Cy7 precursor with N-hydroxysuccinimide in the presence of a coupling agent. thieme-connect.com Alternatively, activated N-hydroxysuccinimide can be coupled with the carboxylic acid precursor. thieme-connect.com Some research describes the synthesis of Cy7 NHS ester for subsequent conjugation reactions. nih.govsoton.ac.uk For instance, the NHS ester of Cy7 has been used in reactions with molecules containing amino groups in solvents like DMSO with a base like N,N-diisopropylethylamine. nih.gov

Related precursors to Cy7-SE for research applications include other functionalized Cy7 dyes designed for different conjugation chemistries. Examples include Cy7 amine, which contains a free amine group reactive towards NHS esters and epoxides, and Cy7 alkyne, which can be conjugated via copper-catalyzed click chemistry. broadpharm.comlumiprobe.com The core Cy7 structure can also be modified with linkers, such as a propylene (B89431) linker functionalized with norbornene or alkyne groups, to create bifunctional linkers for conjugation. nih.gov

Functional Group Modifications for Enhanced Bioconjugation in Research

Functional group modifications of Cy7 and its derivatives are crucial for tailoring their bioconjugation properties and the behavior of the resulting conjugates in research applications. The NHS ester group in Cy7-SE is specifically designed for reaction with primary amines, forming a stable amide bond. apexbt.com This is a common strategy for labeling proteins and antibodies. medchemexpress.comaatbio.comselleckchem.com

Beyond the NHS ester, other functional groups can be incorporated to enable different conjugation strategies or to influence the properties of the conjugate. For example, introducing maleimide (B117702) groups allows conjugation to thiol groups, commonly found in cysteine residues of proteins. raineslab.com Alkyne or azide (B81097) functionalities enable click chemistry, a highly efficient and specific method for bioconjugation. soton.ac.uklumiprobe.comnih.gov

Studies have investigated the effect of various functional groups appended to cyanine dyes on the properties of antibody conjugates. These include hydrophobic, pegylated, cationic, anionic, and zwitterionic groups. nih.govchemrxiv.org These modifications can impact tumor targeting, clearance, and non-specific organ uptake in in vivo research settings. nih.govchemrxiv.org For instance, zwitterionic and pegylated modifications have shown promise in improving the properties of bioconjugates. nih.govchemrxiv.org

Design Principles for Solubilization and Stability of Cy7-SE Derivatives in Research Environments

Solubilization and stability are critical considerations for the effective use of Cy7-SE and its derivatives in research, particularly in aqueous biological environments. The core cyanine dye structure, including Cy7, often has limited water solubility due to its lipophilic nature. researchgate.netapexbt.com

To address this, modifications such as sulfonation are commonly employed to increase water solubility. Sulfonated Cy7 derivatives exhibit good water solubility, allowing for labeling reactions in aqueous phases without the need for organic co-solvents, which can be detrimental to sensitive biomolecules. The negative charges introduced by sulfonation also help prevent hydrophobic aggregation of the dye-labeled products, contributing to their stability.

Other strategies for enhancing water solubility include the attachment of charged flexible side chains, such as cationic or zwitterionic groups, which has been shown to be effective for other fluorophores and can improve resistance to aggregation. chemrxiv.org Using appropriate counterions, such as triethylammonium (B8662869) salts for Cy7 NHS ester, can also improve solubility in organic solvents like DMSO and DMF, which are often used as initial solvents for the dye before adding it to an aqueous reaction buffer. aatbio.com

Despite efforts to improve solubility, some non-sulfonated cyanine dyes, including Cy7 NHS ester, may still require the addition of organic co-solvents like DMSO or DMF for efficient labeling in aqueous buffers. apexbt.comlumiprobe.com

Stability is another key challenge for cyanine dyes, as they can be susceptible to degradation, including photobleaching and degradation by reactive oxygen species or chemical fixation agents. advancedsciencenews.comresearchgate.netnih.govbiorxiv.org The long polymethine chain of Cy7 contributes to its photostability issues. researchgate.net Introducing rigid cyclic fragments into the polymethine chain can significantly improve stability and fluorescence quantum yield. researchgate.net Shielding the chromophore with bulky groups has also been shown to enhance stability against chemical degradation and photobleaching. advancedsciencenews.com

Storage conditions significantly impact the stability of Cy7-SE. It is generally recommended to store the solid form at low temperatures (e.g., -20°C or -80°C) in the dark. lumiprobe.comglpbio.com Once in solution, Cy7-SE is typically unstable and should be prepared fresh or stored in single-use aliquots at low temperatures to avoid degradation from repeated freeze-thaw cycles. selleckchem.comglpbio.com Protecting the dye from light exposure during handling and storage is crucial for maintaining its fluorescence signal. lumiprobe.comresearchgate.netnih.govbiorxiv.org

While the prompt requested interactive data tables based on data in the text, the search results provided qualitative descriptions of synthesis, functionalization, solubilization, and stability rather than specific quantitative data points (e.g., reaction yields for specific Cy7-SE syntheses, precise solubility limits in different solvents, detailed quantitative stability data under various conditions). Therefore, it is not possible to generate data tables based on the provided text.

Bioconjugation Methodologies for Cy7 Se in Academic Research

Amine-Reactive Conjugation Protocols for Proteins and Peptides

The conjugation of Cy7-SE to proteins and peptides is typically achieved through the reaction between the succinimidyl ester group of the dye and the primary amine groups found in lysine (B10760008) residues and the N-terminus of the protein or peptide. aatbio.comabpbio.comthermofisher.com This reaction forms a stable amide bond. thermofisher.com

Optimization of Reaction Conditions for High Labeling Efficiency

Achieving high labeling efficiency and a desired degree of labeling (DOL, the number of dye molecules per protein molecule) is crucial for the successful application of Cy7-SE conjugates. Several factors influence the efficiency of the amine-reactive conjugation. The protein concentration in the reaction mixture is a key parameter, with recommended concentrations typically ranging from 2 to 10 mg/mL for optimal labeling. abpbio.commedchemexpress.comaatbio.comthermofisher.com Lower protein concentrations can significantly reduce labeling efficiency. abpbio.commedchemexpress.commedchemexpress.comthermofisher.com

The pH of the reaction buffer is also critical, as the reaction with succinimidyl esters is most efficient at alkaline pH, typically between 8.0 and 9.0. abpbio.comaatbio.comstratech.co.uk Buffers commonly used include sodium bicarbonate or phosphate (B84403) buffer at the appropriate pH. abpbio.comaatbio.com The presence of primary amines in the buffer, such as Tris or glycine, or ammonium (B1175870) ions, must be avoided as they will compete with the protein for reaction with the dye, thereby reducing labeling efficiency. abpbio.commedchemexpress.commedchemexpress.commedchemexpress.comthermofisher.com Proteins should ideally be in a buffer free of these substances, such as phosphate-buffered saline (PBS). abpbio.comaatbio.comthermofisher.com

The molar ratio of Cy7-SE to protein is another important variable that needs optimization. abpbio.commedchemexpress.commedchemexpress.com The optimal molar ratio can vary depending on the specific protein and desired DOL, but a common starting point is a molar excess of the dye relative to the protein, for instance, around 10-fold for some applications. medchemexpress.com For antibody labeling, a degree of substitution between 2 and 10 is often recommended, and a molar ratio of 4-10 moles of dye to one mole of antibody has been suggested for adequate labeling. aatbio.com

The reaction is typically carried out at room temperature for a specific incubation time, often around 60 minutes, usually in the dark to protect the light-sensitive dye. abpbio.commedchemexpress.com

Table 1: Key Parameters for Optimizing Cy7-SE Protein Labeling

ParameterRecommended Condition/RangeImpact on Efficiency
Protein Concentration2-10 mg/mLLower concentrations reduce efficiency. abpbio.commedchemexpress.commedchemexpress.comthermofisher.com
Reaction Buffer pH8.0-9.0Optimal for amine reactivity. abpbio.comaatbio.comstratech.co.uk
Buffer CompositionFree of primary amines/ammonium ionsAvoids competitive reactions. abpbio.commedchemexpress.commedchemexpress.commedchemexpress.comthermofisher.com
Dye:Protein Molar RatioOptimized for desired DOL (e.g., 4-10 for antibodies) aatbio.comInfluences degree of labeling. abpbio.commedchemexpress.commedchemexpress.com
Incubation Time~60 minutesAllows reaction to proceed. abpbio.commedchemexpress.com
Light ExposureMinimize (Dark)Protects dye from photobleaching. abpbio.com

Purification Techniques for Cy7-SE Conjugates in Research

Following the conjugation reaction, it is essential to remove unconjugated dye and other reaction byproducts to obtain purified Cy7-SE conjugates for downstream applications. Unconjugated dye can interfere with fluorescence measurements and lead to high background signals. aatbio.com

Size exclusion chromatography (SEC), also known as desalting chromatography, is a widely used method for purifying dye-protein conjugates. medchemexpress.commedchemexpress.comnih.govacs.org This technique separates molecules based on their size. Proteins and dye-conjugated proteins, being larger, will elute faster through the column packed with a porous resin (e.g., Sephadex G-25) than the smaller, free dye molecules. medchemexpress.commedchemexpress.com The conjugate is collected in the void volume, while the free dye is retained longer on the column. medchemexpress.commedchemexpress.com

High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, has also been employed for the purification of Cy7-labeled molecules, including small molecule conjugates. researchgate.net HPLC offers higher resolution separation and can be used to achieve high purity of the labeled product. researchgate.net

Other purification methods mentioned in the context of bioconjugation, which can be applied to Cy7-SE conjugates depending on the specific molecule being labeled, include dialysis, ultrafiltration, and affinity chromatography. acs.org The choice of purification method depends on the scale of the reaction, the nature of the biomolecule, and the required purity for the intended application.

Labeling of Antibodies for Immunofluorescence-Based Research

Cy7-SE is frequently used for labeling antibodies, creating fluorescent probes for immunofluorescence and other antibody-based research techniques. abpbio.comthermofisher.commedchemexpress.commedchemexpress.comthermofisher.comstratech.co.ukbiotium.comaatbio.com The amine-reactive nature of Cy7-SE allows it to readily conjugate to the lysine residues present in antibody molecules. aatbio.comabpbio.comthermofisher.com

Labeled antibodies are valuable tools for visualizing specific cellular or tissue components with high specificity. In immunofluorescence microscopy, Cy7-labeled antibodies can be used for single-color imaging or in multi-color experiments in combination with dyes emitting at different wavelengths. biotium.com The near-infrared emission of Cy7 is particularly useful for in vivo imaging applications due to reduced autofluorescence and increased tissue penetration in this spectral window. glpbio.combiosyn.comnih.govmdpi.comacs.org

Optimization of antibody labeling with Cy7-SE involves similar considerations as general protein labeling, including antibody concentration, buffer conditions, and dye-to-antibody ratio to achieve the desired DOL without compromising antibody function. abpbio.comthermofisher.comstratech.co.uk Commercial kits are available that provide optimized protocols and reagents for antibody labeling with succinimidyl ester dyes, including those spectrally similar to Cy7. thermofisher.combiotium.comaatbio.com

Conjugation to Oligonucleotides and Nucleic Acids for Molecular Probes

Cy7-SE can be conjugated to oligonucleotides and nucleic acids that have been modified to contain primary amine groups. aatbio.comabpbio.comthermofisher.comglpbio.combiosyn.comgenelink.combocascientific.com This is typically achieved by incorporating an amine-modified base or adding an amine linker during oligonucleotide synthesis. biosyn.comgenelink.com The succinimidyl ester of Cy7 reacts with this introduced amine group, forming a stable conjugate. aatbio.comabpbio.comthermofisher.com

Cy7-labeled oligonucleotides and nucleic acids serve as molecular probes in various research applications. biosyn.com These include fluorescence in situ hybridization (FISH), quantitative PCR (qPCR), and studies investigating protein-DNA interactions. thermofisher.combiosyn.comgenelink.combocascientific.com The near-infrared fluorescence of Cy7 allows for detection with low background and can be advantageous for multiplexed assays. biosyn.com Purification of labeled oligonucleotides is often performed using techniques like HPLC to remove unconjugated dye and ensure the purity of the fluorescent probe. biosyn.com

Integration of Cy7-SE with Nanoparticle Systems for Research Visualization

Cy7-SE has been integrated with various nanoparticle systems to create fluorescently labeled nanocarriers for research visualization and imaging. medchemexpress.comdiva-portal.orgresearchgate.netrsc.orguq.edu.audovepress.comdovepress.com This integration can be achieved by conjugating Cy7-SE to components of the nanoparticle system that contain primary amine groups.

Examples include the labeling of lipid components in liposomes medchemexpress.com or functionalizing the surface of silica (B1680970) nanoparticles with amine groups for subsequent conjugation with Cy7-SE. dovepress.comdovepress.com Cy7's near-infrared fluorescence is particularly beneficial for nanoparticle-based imaging in biological systems due to its ability to penetrate tissues more effectively and generate less autofluorescence compared to dyes in the visible spectrum. glpbio.combiosyn.comnih.govmdpi.comacs.org

The integration of Cy7-SE with nanoparticles allows for tracking the distribution and accumulation of these nanocarriers in research models, providing insights into their behavior and interactions with biological environments. medchemexpress.comuq.edu.au Studies have demonstrated the use of Cy7-labeled nanoparticles for visualizing tumor uptake and biodistribution in preclinical research. medchemexpress.comnih.govuq.edu.au

Bioconjugation to Small Molecules for Targeted Research Probes

Cy7-SE can be conjugated to small molecules containing primary amine groups to create targeted fluorescent probes for research. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netnih.govmdpi.comacs.orgaip.org This approach allows researchers to visualize the distribution and binding of specific small molecules to their targets in biological systems.

Examples include the conjugation of Cy7-SE to targeting ligands such as peptides (e.g., RGD peptides) nih.govmdpi.comacs.org or carbohydrates (e.g., mannosamine) researchgate.net that bind to specific receptors or cell types. These Cy7-labeled small molecule conjugates can be used for targeted imaging and studying molecular interactions in vitro and in vivo. researchgate.netnih.govmdpi.comacs.org

The synthesis of such probes involves reacting Cy7-SE with the amine-modified small molecule, followed by purification to isolate the fluorescent conjugate. researchgate.net Research findings have shown that Cy7-labeled small molecules targeting specific receptors can exhibit receptor-specific uptake and accumulation, enabling targeted visualization in research models. researchgate.netnih.govacs.org

Table 2: Examples of Cy7-SE Conjugation to Small Molecules

Small Molecule ConjugatedTargeting Moiety TypePotential Research ApplicationRelevant Findings
MannosamineCarbohydrateTargeting macrophages researchgate.netReceptor-specific uptake observed in xenograft tumors. researchgate.net
RGD PeptidesPeptideTargeting integrin αvβ3 nih.govmdpi.comacs.orgDemonstrated receptor binding affinity and specific targeting properties. nih.govacs.org
Minigastrin analogue (MG11)PeptideTargeting CCK2R nih.govacs.orgShowed high receptor affinity and specific targeting properties. nih.govacs.org

Applications of Cy7 Se in Preclinical and Fundamental Biomedical Research

In Vitro and Ex Vivo Imaging Methodologies Utilizing Cy7-SE

The application of Cy7-SE in in vitro and ex vivo imaging allows researchers to investigate cellular processes, molecular interactions, and tissue distribution with high sensitivity and spatial resolution.

Cellular Uptake and Localization Studies

Cy7-SE can be conjugated to various molecules to track their internalization by cells and their subsequent localization within cellular compartments. While direct studies on the cellular uptake and localization specifically of free Cy7-SE are less commonly detailed in the provided results, its conjugates have been extensively used for this purpose. For instance, D-mannosamine labeled with Cy7-SE (Cy7-DM) has been employed to study its binding to mannose receptors on tumor-associated macrophages (TAMs) in cell culture, enabling the visualization of TAM aggregation. glpbio.comresearchgate.net Studies on nanoparticle uptake, often utilizing fluorescent labels, highlight the importance of factors like size, shape, charge, and surface coating in determining internalization pathways and intracellular localization, principles applicable to understanding the behavior of Cy7-SE conjugates within cells. oup.comwilhelm-lab.comnottingham.ac.uk

High-Resolution Microscopy Techniques (e.g., Confocal Microscopy)

Confocal microscopy is a powerful technique for obtaining high-resolution optical sections of fluorescently labeled samples, enabling detailed visualization of cellular structures and the localization of fluorescent probes. Cy7 and its derivatives, including Cy7-SE conjugates, are suitable for use with confocal microscopy systems equipped with appropriate laser lines and detectors for the near-infrared spectrum. axispharm.comtocris.comki.seevidentscientific.com Confocal laser scanning microscopy has been used in cellular uptake assays with Cy7-labeled nanoparticles to visualize their internalization and distribution within cells. medchemexpress.com The ability of confocal microscopy to provide optical sections helps in determining the precise intracellular localization of Cy7-SE labeled molecules. Some advanced confocal systems offer fluorescent channels extending to the near-infrared range, accommodating dyes like Cy7. ki.se

Flow Cytometry Applications for Cell Population Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of cell populations, often employing fluorescently labeled antibodies to identify and quantify specific cell types or markers. Cy7, frequently used in tandem conjugates like APC-Cy7 or PE-Cy7, is a common fluorophore in flow cytometry panels. axispharm.comtocris.combdbiosciences.combdbiosciences.combdj.co.jpbiocompare.com APC-Cy7, for example, is a tandem fluorochrome excited by red lasers and emitting in the far-red region (around 780 nm), distinctly separated from the emission of other commonly used fluorophores in multicolor flow cytometry. bdbiosciences.combdbiosciences.combdj.co.jp This allows for expanded experimental design and simultaneous analysis of multiple cellular markers. Cy7 conjugates are reported to remain stable across a wide pH range, contributing to reliable signals in flow cytometry applications. axispharm.com

In Vivo Preclinical Optical Imaging Techniques

The near-infrared fluorescence properties of Cy7-SE make it particularly well-suited for in vivo optical imaging in small animal models, allowing for non-invasive or minimally invasive studies of biological processes over time. glpbio.comlumiprobe.comlumiprobe.commdpi.com

Whole-Body Imaging Systems for Longitudinal Studies

Whole-body optical imaging systems, such as IVIS (In Vivo Imaging System), are widely used in preclinical research to monitor the biodistribution and kinetics of fluorescently labeled probes in living animals over time. nih.govmedchemexpress.comnih.govfrontiersin.orgnih.govresearchgate.net Cy7-SE conjugates are suitable for these systems due to their emission in the NIR window, which minimizes interference from tissue autofluorescence and allows for deeper tissue penetration. nih.govglpbio.commdpi.com Longitudinal studies using whole-body imaging can track the accumulation, distribution, and clearance of Cy7-labeled compounds in various organs and tissues. For instance, targeted imaging of Cy7-labeled D-mannosamine in mice with hepatoma tumor xenografts was performed using an optical IVIS system to visualize the kinetics and clearance of the probe. nih.gov Similarly, whole-body longitudinal fluorescence imaging has been used to investigate the clearance pathways of Cy7-labeled probes and monitor the progression of induced damage in animal models. nih.gov Studies have also evaluated the pharmacokinetics and biodistribution of Cy7-labeled nanogels in mice using fluorescence-mediated tomography (FMT), a technique used to assess the 3D distribution of fluorescent probes in preclinical studies. nih.govresearchgate.net

Targeted Imaging of Specific Biological Components in Animal Models

Cy7-SE is frequently used to label targeting molecules, such as antibodies, peptides, or small molecules, to achieve targeted imaging of specific biological components or disease sites in animal models. nih.govaxispharm.comglpbio.commdpi.combroadpharm.com By conjugating Cy7-SE to a molecule that specifically binds to a particular cell type, receptor, or tissue, researchers can visualize the location and accumulation of these targets in vivo. An example is the labeling of mannose with Cy7 to target mannose receptors on tumor-associated macrophages (TAMs) for imaging in a live mouse model. nih.govglpbio.comresearchgate.net This allowed for the observation of TAM aggregation in tumor tissues through near-infrared fluorescence imaging. glpbio.com Another application involves labeling antibodies or peptides that target specific tumor markers to visualize tumor cells or the tumor microenvironment in real-time using near-infrared fluorescence imaging. glpbio.comnih.gov Targeted imaging with Cy7-SE conjugates offers the potential for non-invasive assessment of disease progression, therapeutic response, and the biodistribution of targeted therapies. mdpi.comnih.gov Studies have shown selective accumulation of Cy7-SE labeled constructs in target organs like the kidney, demonstrating the potential for targeted delivery and imaging. researchgate.netrsc.org

Assessment of Molecular Probe Biodistribution in Research Models

Cy7-SE is frequently employed to label molecular probes for assessing their biodistribution in research models, primarily mice, using in vivo fluorescence imaging techniques like IVIS (In Vivo Imaging System) and FMT (Fluorescence Molecular Tomography). medchemexpress.comthno.orgresearchgate.netnih.govrsc.orgnih.gov These studies provide insights into how labeled molecules distribute within the body over time, accumulating in specific organs or tissues, including tumors. medchemexpress.comthno.orgresearchgate.netnih.govrsc.orgnih.gov

Research findings demonstrate that the biodistribution profile of Cy7-labeled probes can vary significantly depending on the nature of the molecule conjugated to Cy7-SE. For instance, studies have investigated the biodistribution of Cy7-labeled nanoparticles and nanogels, revealing their accumulation in organs such as the liver, spleen, kidneys, lungs, heart, and intestines, as well as tumors in cancer models. thno.orgresearchgate.netnih.govrsc.orgnih.gov Quantitative analysis using techniques like FMT can provide data on the percentage of injected dose per gram of tissue (%ID/g) in various organs over several hours or days post-administration. nih.gov

For example, a study evaluating Cy7-labeled nanogels of varying sizes and PEGylation levels in triple-negative human mammary carcinoma models in mice utilized FMT imaging to track biodistribution over 72 hours. nih.gov The study reported the retention of total body probe and the percentage of total injected dose in the tumor, liver, spleen, lungs, heart, intestine, and kidneys. nih.gov Smaller nanogels (~30–40 nm) with high PEGylation showed higher tumor specificity and accumulation over time compared to those without extensive PEGylation, which were rapidly excreted. nih.gov The liver often showed the highest initial %ID, with a decrease over time, indicating hepatic clearance. nih.gov

The following table illustrates representative biodistribution data points from research using Cy7-labeled probes in mouse models, highlighting the varying accumulation in different organs:

OrganTime Point (h)% Injected Dose per Gram (%ID/g)Probe Type (Example)Reference
Liver03478 nm-PEG2K Nanogel nih.gov
Liver72878 nm-PEG2K Nanogel nih.gov
Tumor62835 nm 43% PEG Nanogel nih.gov
Tumor721535 nm 43% PEG Nanogel nih.gov
Kidney12Selective accumulation observedCy7-SE-labeled HCA-Chi researchgate.net
SpleenVariousGenerally low and decreasingVarious Nanogels nih.gov

Development of Cy7-SE Based Molecular Probes for Research Targets

Cy7-SE serves as a versatile building block for creating fluorescent molecular probes by conjugating the Cy7 fluorophore to molecules that target specific biological entities or processes.

Cy7 has been incorporated into fluorescent probes designed to detect enzyme activity, often utilizing Förster Resonance Energy Transfer (FRET) principles. In a FRET-based probe, Cy7 can act as either a donor or an acceptor in a FRET pair, where enzymatic cleavage of a linker separating the dyes leads to a change in fluorescence signal. nih.govd-nb.inforsc.org

For instance, a study exploring ATP-based FRET probes investigated the combination of Sulfo-Cy5 and Sulfo-Cy7. d-nb.info While a rise in Sulfo-Cy5 fluorescence was detected upon cleavage, minimal Sulfo-Cy7 fluorescence was observed in both cleaved and uncleaved states, potentially due to the low quantum yield of Sulfo-Cy7 and additional quenching effects. d-nb.info This highlights the importance of careful FRET pair selection and probe design when utilizing Cy7 for enzyme activity detection. Another approach involved using a Cy5/Cy7 FRET pair in a probe where enzymatic hydrolysis of a linker turned on Cy5 fluorescence, allowing visualization of protease activity by measuring the ratio of Cy5 to Cy7 signals. nih.gov Cy7 has also been used in ratiometric hairpin-type probes for in vivo imaging activated by enzymes like thrombin and in probes for detecting matrix metalloproteinases (MMPs). rsc.org

Fluorescent labeling is a valuable approach for studying receptor-ligand interactions, enabling real-time monitoring and visualization. acs.org Cy7-SE can be used to label ligands, peptides, or antibodies that bind to specific receptors. While the search results did not provide detailed research findings on specific Cy7-SE based probes solely focused on receptor-ligand interactions in research models, the principle of conjugating a near-infrared fluorophore like Cy7 to a molecule with receptor affinity is applicable. Fluorescent ligands can facilitate the real-time monitoring of ligand-receptor interactions and the localization of receptors. acs.org Protein-based fluorescent probes, including labeled antibodies, are also used in receptor studies, such as investigating receptor-receptor interactions. acs.org The conjugation of Cy7-SE to such molecules would enable their detection using near-infrared imaging systems.

Cy7-SE labeled molecules are utilized as tools to investigate various cellular pathways and processes. By conjugating Cy7 to specific molecules that participate in or target cellular events, researchers can visualize and track these processes using fluorescence microscopy and imaging systems. medchemexpress.commedchemexpress.com For example, Cy7-labeled nanoparticles have been used in cellular uptake assays to study how cells internalize these materials. medchemexpress.com Cy7 labeling can also be applied in conjunction with other fluorescent probes to stain different cellular components, such as nuclei and cytoskeleton, allowing for multiplexed imaging and analysis of cellular morphology and organization. medchemexpress.com Functional probes, which emit a signal reflecting a biological state or process, are broadly used in cellular studies, including the assessment of apoptosis, proliferation, and mitochondrial function. fluorofinder.com Cy dyes, including Cy7, are employed in the development of such probes and for general labeling in these applications. medchemexpress.comfluorofinder.com

Probes for Receptor-Ligand Interaction Studies

Cy7-SE in Advanced Research Model Systems

Cy7-SE is applicable in the imaging of advanced research model systems such as organoids and 3D cell cultures. These complex models better recapitulate the in vivo environment compared to traditional 2D cell cultures. frontiersin.org Fluorescence imaging is a key technique for studying organoids and 3D cultures, allowing for the visualization of cell viability, differentiation, and interactions within the 3D structure. frontiersin.org Imaging systems equipped with near-infrared channels, including Cy7 detection capabilities, are suitable for imaging these models, potentially offering better tissue penetration compared to visible light fluorophores. ki.selri.se Reagents, including fluorescent probes and dyes, specifically designed for organoid and 3D cell culture imaging are available, and Cyanine (B1664457) 7, SE is listed as being relevant for this application area. tocris.comtocris.com The use of Cy7-labeled probes in conjunction with specialized microscopy techniques like confocal microscopy, which can provide optical sections and enable 3D reconstruction, further enhances the ability to study the intricate details of organoids and 3D cell cultures. frontiersin.orglri.se

Study of Macrophage Dynamics in Research Models

Macrophages are critical components of the immune system, involved in host defense, tissue remodeling, and inflammation. rsc.orgresearchgate.net Their dynamic behavior and infiltration into specific tissues, such as tumors and sites of inflammation, are key areas of investigation in numerous disease models. researchgate.netresearchgate.net In vivo imaging of macrophages has become an indispensable tool in biomedical research to understand their roles in real-time. researchgate.net

Cy7-SE has been instrumental in the development of targeted imaging probes for studying macrophage dynamics, particularly tumor-associated macrophages (TAMs). TAMs represent a significant population within the tumor microenvironment and play a crucial role in tumor progression. researchgate.netmdpi.com Targeting TAMs is considered important for tumor monitoring and evaluation in preclinical settings. researchgate.net

One notable application involves conjugating Cy7, often in the form of its succinimidyl ester derivative like Cy7-SE, to ligands that specifically bind to receptors overexpressed on macrophages. For instance, deoxymannose (DM), a high-affinity ligand for the mannose receptor (CD206) which is a marker for M2-oriented TAMs, has been labeled with Cy7 (forming Cy7-DM) to evaluate its feasibility for targeted imaging of TAMs in xenograft tumor models. researchgate.netnih.gov

Studies using Cy7-DM in xenograft mouse models have demonstrated its ability to specifically target and be taken up by induced M2 macrophages in vitro and TAMs in tumor tissues in vivo. nih.gov Near-infrared live imaging visualized abundant TAMs within tumor lesions following administration of Cy7-DM. nih.gov Crucially, the signal intensity from Cy7-DM in tumors was significantly higher compared to inflammatory sites, suggesting a degree of specificity for TAMs in the tumor microenvironment over macrophages in general inflammatory responses in this model. nih.gov

The quantitative difference in Cy7-DM signal intensity between tumors and inflammatory sites highlights the utility of Cy7-SE-based probes in differentiating macrophage populations in distinct tissue microenvironments.

Tissue TypeRelative Cy7-DM Signal Intensity (Arbitrary Units)
Tumor LesionsHigh
Inflammatory SitesSignificantly Lower

Note: Data is representative of findings from studies using Cy7-labeled mannose conjugates for targeting macrophages in research models. nih.gov

This targeted imaging approach allows researchers to monitor the recruitment, distribution, and potentially the phenotype of macrophages in real-time within living animals, providing valuable insights into their dynamic interactions within disease models. researchgate.netnih.gov

Investigation of Tumor Microenvironment Components

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells (including macrophages), blood vessels, and extracellular matrix. researchgate.netnih.gov This environment plays a critical role in tumor initiation, growth, progression, and response to therapy. researchgate.netnih.gov Understanding the composition and dynamics of the TME is crucial for developing effective cancer diagnostic and therapeutic strategies. nih.gov

Macrophages, particularly TAMs, are key cellular components of the TME, influencing various aspects of tumor biology, including angiogenesis, immunosuppression, and metastasis. researchgate.netmdpi.com As discussed in the previous section, Cy7-SE-based probes, through targeted conjugation, enable the visualization and study of macrophage populations within the TME. researchgate.netnih.gov This allows researchers to assess the density and spatial distribution of TAMs, which can correlate with tumor aggressiveness and therapeutic outcomes in preclinical models. researchgate.net

Beyond macrophages, the TME is characterized by other distinct features, such as altered pH (often slightly acidic), hypoxia, and the overexpression of certain enzymes like proteases. nih.gov While Cy7-SE itself is a general fluorescent label, its utility in investigating other TME components lies in its ability to be conjugated to molecules that target these specific features. For example, Cy7 conjugates have been explored in the context of TME-responsive nanomedicines and imaging agents, often designed to activate or accumulate in response to TME characteristics like pH. nih.govmdpi.com Though these applications may involve different Cy7 derivatives or formulations, they underscore the potential of the Cy7 fluorophore, derived from precursors like Cy7-SE, in developing probes sensitive to the unique conditions of the tumor microenvironment.

The use of Cy7-SE in creating targeted fluorescent probes provides a powerful tool for dissecting the cellular and molecular landscape of the TME in preclinical research models. By enabling the visualization of specific cell populations like macrophages and offering potential for targeting other TME features, Cy7-SE facilitates a deeper understanding of tumor biology and aids in the development and evaluation of novel cancer therapies. researchgate.netnih.govnih.govnih.gov

Advanced Imaging Modalities and Spectroscopic Characterization Techniques with Cy7 Se

Multiplexed Imaging Strategies Incorporating Cy7-SE

Multiplexed imaging, the simultaneous detection of multiple targets within a single sample, is crucial for understanding complex biological systems. Cy7-SE's emission in the far-red/NIR spectrum makes it a valuable component in multicolor imaging panels, allowing for the inclusion of additional fluorophores emitting in the visible range without significant spectral overlap bdj.co.jp.

Spectral Unmixing Methodologies

Spectral unmixing is a computational technique used to separate the signals from different fluorophores with overlapping emission spectra in multiplexed imaging. This is achieved by acquiring the full emission spectrum at each pixel and using algorithms to determine the contribution of each fluorophore based on their known spectral profiles nih.govnih.gov. While some advanced filter systems aim to reduce the need for spectral unmixing in multicolor imaging, Cy7, with its distinct far-red emission, is often included in panels that benefit from or require spectral unmixing for optimal signal separation, especially when combined with other NIR dyes nih.govkromnigon.comkromnigon.com. Research has shown the ability to resolve up to seven fluorescent contrast agents, including Cy7 and spectrally similar dyes, in solution using hyperspectral imaging and spectral unmixing techniques, highlighting the importance of these methodologies when utilizing multiple fluorophores with overlapping spectra nih.gov.

Sequential Staining and Imaging Protocols

Sequential staining involves multiple rounds of staining, imaging, and destaining on the same sample to visualize numerous targets that would be spectrally incompatible in a single staining round. Cy7-SE can be used to label probes in one or more rounds of a sequential staining protocol. After imaging the targets labeled with Cy7-SE and other fluorophores in a given round, the antibodies or probes are stripped from the sample, and a new set of targets is stained and imaged uu.seresearchgate.net. This iterative process, combined with image registration to align images from different rounds, allows for the analysis of a large number of antigens within the same tissue section or cell population uu.se. While the search results did not provide specific examples of Cy7-SE exclusively in sequential staining protocols, its amine-reactive nature and use in antibody conjugation make it suitable for such applications where labeled antibodies are commonly employed aatbio.comtocris.com.

Super-Resolution Microscopy with Cy7-SE Labeled Probes

Super-resolution microscopy techniques overcome the diffraction limit of light, enabling imaging with nanoscale resolution. Cy7-SE's photophysical properties are relevant for its potential use in certain super-resolution modalities.

Stimulated Emission Depletion (STED) Microscopy Research

STED microscopy achieves super-resolution by using a second laser (the depletion laser) to quench fluorescence from the periphery of the excitation spot, effectively narrowing the area from which fluorescence is detected frontiersin.orgnih.gov. The efficiency of depletion depends on the fluorophore's emission spectrum overlapping with the STED laser wavelength yale.edu. While many STED studies utilize fluorophores with emission in the visible spectrum, research into extending STED to the far-red and NIR regions is ongoing to leverage the benefits of reduced scattering and autofluorescence nih.gov. Although direct research specifically detailing STED microscopy using Cy7-SE was not found, Cy7's emission properties in the far-red range suggest its potential for use in STED systems equipped with appropriate depletion lasers aatbio.comtocris.comyale.edu. The development of new fluorescent nanoparticles encapsulating dyes, including Cy7, has shown enhanced brightness and photostability, which are desirable characteristics for STED imaging nih.gov.

Stochastic Optical Reconstruction Microscopy (STORM) Research

STORM is another super-resolution technique that relies on the stochastic activation and localization of individual fluorophores over time to reconstruct a high-resolution image frontiersin.org. This requires fluorophores that can be switched between a fluorescent "on" state and a dark "off" state. The photophysical properties, including blinking behavior and photostability, are critical for successful STORM imaging nih.govnih.gov. Cy7 has been investigated for its potential in STORM, particularly when encapsulated in nanoparticles designed to enhance its photostability and blinking characteristics nih.gov. Studies have shown that encapsulating dyes like Cy7 in core-shell aluminosilicate (B74896) nanoparticles can lead to substantially enhanced photostability, with Cy7 showing a stability enhancement factor of 18.6 in such a system, making it more suitable for STORM applications nih.gov.

Spectroscopic Characterization of Cy7-SE Conjugates in Research

Spectroscopic characterization is essential for understanding the properties of Cy7-SE conjugates and optimizing their performance in imaging and other applications. This involves analyzing their absorption and emission spectra, extinction coefficients, and quantum yields aatbio.comtocris.com. The conjugation of Cy7-SE to biomolecules can influence these spectroscopic properties. Research involves characterizing the spectral profiles of Cy7-labeled antibodies, proteins, and other molecules to ensure efficient excitation and detection aatbio.combdj.co.jp. Studies have reported the excitation peak of Cy7 at 756 nm and emission peak at 779 nm, with an extinction coefficient of 250,000 M-1cm-1 aatbio.com. Another source indicates excitation/emission maxima of 750/764 nm and an extinction coefficient of 199,000 M-1cm-1 for Cy7-SE, with a quantum yield of 0.3 tocris.com. These variations may depend on the specific conjugate and solvent environment. Spectroscopic analysis is also used to assess the degree of labeling and the potential impact of conjugation on the dye's fluorescence properties aatbio.com. Furthermore, the spectroscopic properties of Cy7-SE conjugates are critical inputs for spectral unmixing algorithms used in multiplexed imaging nih.gov.

Table 1: Spectroscopic Properties of Cy7 and Cy7-SE

PropertyValue (Cy7)Value (Cy7-SE)Source
Excitation Peak (nm)756750, 755, 758 aatbio.comtocris.comcaymanchem.com
Emission Peak (nm)779764, 774 aatbio.comtocris.comcaymanchem.com
Extinction Coefficient (M⁻¹cm⁻¹)250,000199,000, 250,000 aatbio.comtocris.com
Quantum YieldNot specified0.3 tocris.com

Note: Values may vary depending on the specific conjugate and experimental conditions.

Table 2: Stability Enhancement of Cy7 in Nanoparticles for STORM

DyeStability Enhancement Factor (SE)Nanoparticle TypeApplicationSource
Cy718.6PEG-dye-aC' dots (Aluminosilicate)STORM nih.gov

Absorption and Emission Spectroscopy for Probe Validation

Absorption and emission spectroscopy are fundamental techniques employed to characterize the photophysical properties of Cy7-SE and its conjugates. These measurements are essential for confirming the successful labeling of biomolecules and validating the spectral characteristics of the resulting probes. Cy7-SE exhibits distinct absorption and emission maxima in the near-infrared region of the spectrum, which is advantageous for in vivo imaging due to reduced autofluorescence and increased tissue penetration in this window. lumiprobe.comaxispharm.comcaymanchem.comapexbt.comontosight.aifishersci.comglpbio.com

Reported absorption maxima (λabs) for Cy7-SE typically fall within the range of 747 to 756 nm. lumiprobe.comaxispharm.comcaymanchem.comglpbio.comtocris.comabpbio.comaatbio.comfluorofinder.com The emission maxima (λem) are generally found between 764 and 779 nm. lumiprobe.comaxispharm.comcaymanchem.comglpbio.comtocris.comabpbio.comaatbio.comfluorofinder.com These spectral properties are characteristic of the Cy7 fluorophore core. The high extinction coefficient of Cy7-SE, reported to be around 199,000 to 255,000 M⁻¹cm⁻¹, indicates strong absorption at its maximum wavelength, contributing to the brightness of its conjugates. lumiprobe.comfishersci.comtocris.comabpbio.com

The specific absorption and emission spectra can be influenced by the solvent environment and the molecule to which Cy7-SE is conjugated. Analysis of these spectra after conjugation allows researchers to confirm that the dye is covalently attached and that its fluorescent properties have been retained, or to assess any spectral shifts that may occur upon binding or in different environments.

Spectral PropertyValue (approximate)UnitSource(s)
Absorption Maximum (λabs)747-756nm lumiprobe.comaxispharm.comcaymanchem.comglpbio.comtocris.comabpbio.comaatbio.comfluorofinder.com
Emission Maximum (λem)764-779nm lumiprobe.comaxispharm.comcaymanchem.comglpbio.comtocris.comabpbio.comaatbio.comfluorofinder.com
Extinction Coefficient (ε)199,000-255,000M⁻¹cm⁻¹ lumiprobe.comfishersci.comtocris.comabpbio.com

Fluorescence Quantum Yield Measurements for Research Probes

Fluorescence quantum yield (Φf) is a critical parameter for evaluating the efficiency of a fluorescent probe. It represents the ratio of photons emitted to photons absorbed. A higher quantum yield indicates that a larger proportion of absorbed light energy is released as fluorescence, resulting in a brighter probe.

For Cy7-SE, the reported fluorescence quantum yield is approximately 0.3. lumiprobe.comtocris.com This value contributes to Cy7-SE's utility as a fluorescent label in various research applications, allowing for sensitive detection. Some analogs of Cyanine7 with rigidized structures have shown increased quantum yields, suggesting that molecular design can influence this property. lumiprobe.commedkoo.com Accurate measurement of quantum yield for Cy7-SE conjugates is important for comparing the performance of different probes and optimizing labeling strategies.

Photostability Assessment in Research Conditions

Photostability refers to the ability of a fluorescent dye to resist irreversible photodegradation or photobleaching upon exposure to light. Photostability is a crucial consideration in fluorescence-based research, particularly in applications requiring prolonged illumination, such as live-cell imaging or flow cytometry.

While general information on the photostability of cyanine (B1664457) dyes exists, specific detailed photostability data for Cy7-SE in various research conditions can vary depending on the environment and the molecule it is conjugated to. Some sources suggest that CyDye conjugates, including those with Cy7, can exhibit good photostability. abpbio.com However, studies have also indicated that fluorescent dyes, including PE/Cy7 conjugates, can undergo rapid light-dependent degradation in certain media, such as formulated serum-free media, with reactive oxygen species implicated in this process. researchgate.net This highlights the importance of assessing photostability under the specific conditions of a research experiment to ensure reliable and consistent fluorescence signals. Modifications to the dye structure, such as sulfonated versions like sulfo-Cyanine7, have been noted to offer higher photostability compared to the parent structure. lumiprobe.com

High-Performance Liquid Chromatography (HPLC) for Conjugate Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity of fluorescent dyes like Cy7-SE and their biomolecule conjugates. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Computational Chemistry Approaches for Spectroscopic Prediction

Computational chemistry methods can provide valuable insights into the structural and electronic properties of molecules, which are directly related to their spectroscopic behavior. While experimental methods remain the primary means of characterizing the absorption and emission spectra of fluorescent dyes like Cy7-SE, computational approaches can complement these studies by predicting spectral properties, understanding the electronic transitions involved, and exploring the impact of structural modifications or environmental factors.

Various computational techniques, such as Density Functional Theory (DFT), are applied to predict different types of molecular spectra, including UV-Vis absorption. researchgate.netresearchgate.netacs.org These methods involve calculating the energy levels and transitions within a molecule. For complex organic dyes like cyanines, computational chemistry can help elucidate the nature of the excited states and the factors influencing their fluorescence.

Design Considerations for Optimal Cy7 Se Based Research Probes

Influence of Dye Properties on Probe Performance in Research Applications

The photophysical properties of the Cy7 dye significantly impact the performance of Cy7-SE based research probes. Cy7 is a bright, near-IR fluorescent dye with excitation and emission maxima typically around 750-756 nm and 773-779 nm, respectively aatbio.comglpbio.comcaymanchem.comcreative-diagnostics.combroadpharm.com. It exhibits a high extinction coefficient, contributing to sensitive detection ontosight.aibroadpharm.comcenmed.comaip.org. The fluorescence quantum yield for Cy7 is reported to be around 0.3 broadpharm.comcenmed.comaip.org.

The NIR emission of Cy7 is particularly advantageous for in vivo imaging and deep tissue penetration, where autofluorescence from biological samples is lower compared to visible wavelengths ontosight.aioptolongfilter.comcreative-diagnostics.com. This results in a higher signal-to-noise ratio (SNR) optolongfilter.comresearchgate.net. Good photostability is another desirable property of Cy7, allowing for repeated exposure to light without significant degradation ontosight.ai.

However, the dye's properties can also present challenges. Some cyanine (B1664457) dyes, including Cy7, can have a propensity for self-aggregation, which can lead to fluorescence quenching nih.gov. Modifications, such as the addition of sulfonate groups (as seen in Sulfo-Cy7), can enhance water solubility and potentially mitigate aggregation issues, improving physiochemical properties for biological applications creative-diagnostics.comnih.govnih.gov. The lipophilic nature of non-sulfonated cyanines like Cy7 may necessitate the use of organic co-solvents like DMSO or DMF for efficient labeling reactions caymanchem.comcreative-diagnostics.combroadpharm.com.

The dye-to-protein ratio during conjugation is also a critical factor influencing probe performance. Over-labeling a protein can negatively affect its binding affinity, while under-labeling can reduce sensitivity aatbio.com. Optimizing this ratio is essential for creating functional probes aatbio.com.

Strategies for Enhancing Targeting Specificity in Research Models

Achieving high targeting specificity is paramount for the successful application of Cy7-SE based probes in research. Since Cy7-SE itself is a reactive dye and lacks inherent targeting capabilities, specificity is primarily conferred by the biomolecule to which it is conjugated.

Common strategies for enhancing targeting specificity involve conjugating Cy7-SE to molecules that selectively interact with specific cellular or molecular targets in research models. These targeting moieties can include:

Antibodies: Labeling antibodies with Cy7-SE allows for targeting specific antigens expressed on cell surfaces or within tissues glpbio.comuiowa.edu. This is a widely used approach in immunofluorescence, flow cytometry, and in vivo imaging ontosight.aioptolongfilter.com.

Peptides: Peptides that bind to specific receptors or enzymes can be labeled with Cy7-SE to target particular cell types or biological processes ontosight.aiaatbio.commdpi.com. For example, RGD peptides have been conjugated with cyanine dyes to target integrin αvβ3, which is overexpressed in many tumors mdpi.comnih.gov. D-mannosamine labeled with Cy7-SE has been used to target mannose receptors on tumor-associated macrophages glpbio.com.

Proteins: Beyond antibodies, other proteins with specific binding partners can be labeled for targeted interactions ontosight.aiaatbio.com.

Small Molecules: Ligands that bind to specific receptors or transporters can be conjugated to Cy7-SE for targeted delivery and imaging medchemexpress.com.

The choice of the targeting moiety depends on the specific research question and the target of interest. Factors such as the binding affinity of the targeting molecule, its selectivity for the intended target over off-target molecules, and its pharmacokinetics (in the case of in vivo studies) are critical for probe design mdpi.com.

Furthermore, the design of the linker between the Cy7-SE and the targeting molecule can influence specificity and probe behavior. Cleavable linkers, for instance, can be incorporated to create "activatable" probes that only become fluorescent upon cleavage by a specific enzyme or in a particular cellular environment, thereby enhancing target-specific signal and improving the signal-to-noise ratio researchgate.netnih.govdovepress.com.

Minimizing Non-Specific Binding and Background Fluorescence in Research Assays

Non-specific binding of the fluorescent probe and background fluorescence can significantly compromise the sensitivity and accuracy of research assays. Several strategies are employed to minimize these issues when using Cy7-SE conjugates.

Non-specific binding can arise from the interaction of the fluorescent dye itself or the conjugated biomolecule with unintended sites in the sample. The often negatively charged nature of fluorescent dyes, including some cyanines or their sulfonated derivatives, can contribute to non-specific interactions with positively charged cellular components biotium.com. Strategies to mitigate non-specific binding include:

Blocking: Incubating samples with blocking agents such as bovine serum albumin (BSA), normal serum, or commercial blocking buffers can saturate non-specific binding sites before the addition of the fluorescent probe uiowa.edubiotium.com. Specialized blocking buffers can be particularly effective at reducing background from charged dyes biotium.com.

Optimization of Probe Concentration and Incubation Time: Using the lowest effective concentration of the Cy7-SE conjugate and optimizing incubation times can reduce non-specific binding while maintaining sufficient specific signal inserm.frufl.edu.

Washing Steps: Thorough washing steps after incubation with the probe are essential to remove unbound or weakly bound conjugate uiowa.edu.

Modification of the Dye or Linker: Modifying the dye structure to reduce its charge or altering the linker chemistry can sometimes decrease non-specific interactions nih.govbiotium.com. For example, incorporating hydrophilic groups like sulfonates can improve solubility and reduce non-specific binding creative-diagnostics.comnih.gov.

Background fluorescence can originate from tissue autofluorescence, scattering of excitation light, and spectral overlap with other fluorescent molecules if multiple fluorophores are used optolongfilter.cominserm.frmdpi.com. While Cy7's NIR emission inherently reduces autofluorescence compared to visible dyes, other sources of background still need to be addressed. Strategies include:

Using Appropriate Filters: Employing narrow bandpass emission filters matched to the Cy7 emission spectrum helps isolate the Cy7 signal and reduce detection of autofluorescence and signals from other fluorophores optolongfilter.cominserm.fr.

Optimizing Imaging System Settings: Adjusting detector gain and excitation power on fluorescence imaging systems can help improve the signal-to-background ratio ufl.edu.

Spectral Unmixing: In multicolor experiments, spectral unmixing techniques can be used to computationally separate overlapping fluorescence signals from different dyes inserm.fr.

Employing Activatable Probes: As mentioned earlier, probes that are quenched in their unbound state and only become fluorescent upon target interaction significantly improve the signal-to-noise ratio by reducing background from unbound probe researchgate.netnih.govdovepress.com.

Using Control Samples: Including appropriate control samples, such as unstained cells or samples incubated with unconjugated dye or an irrelevant labeled molecule, helps in identifying and accounting for background fluorescence uiowa.eduufl.edu.

Challenges and Future Directions in Cy7 Se Based Research

Methodological Limitations in Current Cy7-SE Research Applications

Despite its utility, current research applications utilizing Cy7-SE face several methodological limitations. One significant challenge in using amine-reactive NHS ester dyes like Cy7-SE is the competition between aminolysis (reaction with amines) and hydrolysis (reaction with water) in buffered aqueous solutions, which can degrade the efficiency of the coupling chemistry researchgate.netacs.org. This competition is particularly relevant when labeling biomolecules, which are often handled in aqueous environments near physiological pH acs.org.

Furthermore, while Cy7-SE is used for labeling proteins on the surface of phospholipid membranes, there is ongoing debate regarding whether these dyes passively diffuse through cell membranes and label intracellular proteins researchgate.net. Inconsistent nanoparticle synthesis and the complexity of targeting specific cell populations or membranes also present significant barriers in applications like kidney-specific targeting using Cy7-SE-labeled nanomedicines researchgate.net.

Another limitation in applying fluorescent probes, including those based on cyanine (B1664457) dyes, can be issues with photostability, particularly with dyes absorbing below 450 nm aip.org. While Cy7 absorbs in the NIR region, photostability remains a general consideration for fluorescent probes in long-term imaging studies. Traditional cyanine dyes, such as indocyanine green (ICG), also have limitations like limited photostability, high plasma protein binding, medium fluorescence quantum yield, and rapid clearance nih.gov. Although Cy7 features a rigidized design intended to increase quantum yield, these issues can still be relevant depending on the specific Cy7 derivative and application lumiprobe.comnih.gov.

Advancements in Cy7-SE Chemistry for Novel Research Probes

Advancements in the chemistry of Cy7 and its derivatives are continuously being explored to overcome existing limitations and develop novel research probes. One area of advancement involves modifying the structure of cyanine dyes to improve their properties. For instance, introducing substituents into the β-position in the polymethine chain of trimethine cyanines can decrease the fluorescence quantum yields of free dyes, with fluorescence response increasing more strongly in the presence of DNA compared to carbocyanine dyes researchgate.net. Rigidizing the central polymethine chain, as seen in some Cy7 structures, can increase quantum yield and fluorescence brightness lumiprobe.com.

Developing water-soluble versions of Cy7 NHS ester is another important advancement, particularly for protein labeling in aqueous solutions lumiprobe.com. This helps mitigate the hydrolysis issue faced by standard Cy7-SE in water acs.org.

Furthermore, researchers are developing dual-modality imaging agents by conjugating near-infrared fluorophores like Sulfo-Cyanine7 with targeting vectors and chelators for radionuclides nih.gov. This approach allows for combined PET and optical imaging, offering improved versatility in clinical routine nih.gov. The use of chelator scaffolding, such as Fusarinine C, provides a flexible platform for coupling different functional moieties to create these hybrid probes nih.gov.

Novel fluorescent probes are also being developed to address issues like aggregation-caused quenching (ACQ), which can occur at high probe concentrations researchgate.net.

Emerging Research Areas for Cy7-SE Integration

Cy7-SE and its derivatives are poised for integration into several emerging research areas, leveraging their NIR fluorescence properties and the ability to conjugate to biomolecules. One significant area is cancer theranostics, which combines diagnostics and therapy. Heptamethine cyanines, including Cy7, have shown prospective application in this field due to their tumor-targeting capacity, high quantum yield, and low tissue autofluorescence in the NIR window nih.gov. Cy7-based probes are being explored for cancer NIRF imaging, phototherapy, and nanoprobe-based combination therapy nih.gov.

The development of targeted nanomedicines is another key area where Cy7-SE can be integrated. Labeling nanoparticles with Cy7-SE allows for tracking their biodistribution and accumulation, which is crucial for developing targeted therapies for conditions like kidney disease researchgate.net. While challenges remain in nanoparticle synthesis and kidney-specific targeting, improved understanding of disease pathophysiology can guide the development of appropriate formulations researchgate.net.

Cy7-SE is also relevant in the development of fluorescent probes for sensing specific biological targets or microenvironments. Cyanine dyes are used in biotechnology due to their ability to form fluorescent complexes with nucleic acids, and covalent conjugates with nucleic acids or binding ligands allow for fluorescent labeling and probing of DNA/RNA structure and function researchgate.net. Small fluorescent probes, including sulfonated indocarbocyanine derivatives like Cy7, are increasingly used for single-molecule biophysics applications involving proteins, enabling the observation of molecular dynamics and interactions aip.org.

The integration of Cy7-SE labeled probes in areas like flow cytometry for detecting and identifying microorganisms in aquatic microbiology is also an emerging application, although challenges related to sensitivity and specificity for low-concentration microorganisms need to be addressed oup.com.

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3H-Indolium,2-[7-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3,5-heptatrienyl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt
Reactant of Route 2
Reactant of Route 2
3H-Indolium,2-[7-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3,5-heptatrienyl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.